molecular formula C11H12 B154860 5-Phenyl-1-pentyne CAS No. 1823-14-9

5-Phenyl-1-pentyne

Cat. No.: B154860
CAS No.: 1823-14-9
M. Wt: 144.21 g/mol
InChI Key: KOSORCNALVBYBP-UHFFFAOYSA-N
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Description

5-Phenyl-1-pentyne is an organic compound with the molecular formula C11H12. It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is also known as pent-4-yn-1-ylbenzene. It is a colorless liquid with a distinct aromatic odor and is used in various chemical synthesis processes.

Scientific Research Applications

5-Phenyl-1-pentyne is used in various scientific research applications:

    Chemistry: It serves as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: It is used in the study of enzyme inhibition and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as an enzyme inhibitor.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Safety and Hazards

5-Phenyl-1-pentyne is classified as a combustible liquid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Phenyl-1-pentyne can be synthesized through several methods. One common method involves the reaction of benzene with 4-pentyn-1-yl chloride in the presence of a base such as sodium amide. Another method involves the coupling of phenylacetylene with 1-bromo-4-pentyne using a palladium catalyst.

Industrial Production Methods: In industrial settings, this compound is typically produced through the alkylation of benzene with 4-pentyn-1-yl chloride under controlled conditions. The reaction is carried out in the presence of a strong base and a suitable solvent to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form phenylpentanoic acid.

    Reduction: It can be reduced to 5-phenyl-1-pentene using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in substitution reactions where the alkyne group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Phenylpentanoic acid.

    Reduction: 5-Phenyl-1-pentene.

    Substitution: Various halogenated derivatives depending on the halogenating agent used.

Comparison with Similar Compounds

  • 4-Phenyl-1-butyne
  • 3-Phenyl-1-propyne
  • 1-Phenyl-1-pentyne

Comparison: 5-Phenyl-1-pentyne is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to 4-Phenyl-1-butyne and 3-Phenyl-1-propyne, it has a longer carbon chain, which can influence its reactivity and applications. 1-Phenyl-1-pentyne, on the other hand, has a different position of the triple bond, leading to variations in its chemical behavior and uses.

Properties

IUPAC Name

pent-4-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-2-3-5-8-11-9-6-4-7-10-11/h1,4,6-7,9-10H,3,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSORCNALVBYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171279
Record name 5-Phenyl-1-pentyne
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823-14-9
Record name 5-Phenyl-1-pentyne
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Record name 5-Phenyl-1-pentyne
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Record name 1823-14-9
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Record name 5-Phenyl-1-pentyne
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Record name Pent-4-ynylbenzene
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Record name 5-PHENYL-1-PENTYNE
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Synthesis routes and methods

Procedure details

The title compound was synthesized using 3-phenyl-1-iodopropane and sodium acetylide by conducting the reactions similar to those mentioned in Reference example 29.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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